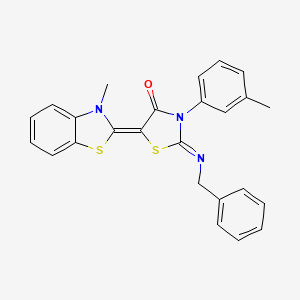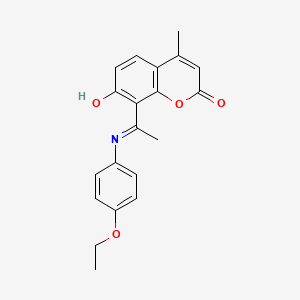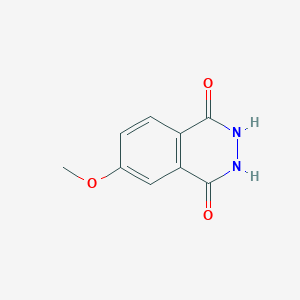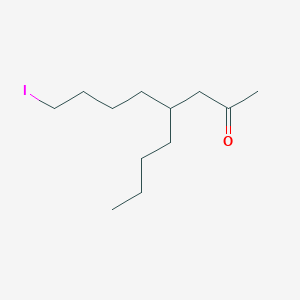
Benzyl 4-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 4-nitrobenzene-1-sulfonate is an organic compound that features a benzyl group attached to a 4-nitrobenzene-1-sulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-nitrobenzene-1-sulfonate typically involves the sulfonation of benzyl 4-nitrobenzene. This can be achieved through electrophilic aromatic substitution, where sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) is used as the sulfonating agent. The reaction is usually carried out under controlled conditions to ensure the selective formation of the sulfonate group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of microreactors has been explored to enhance the safety and efficiency of the sulfonation process .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-nitrobenzene-1-sulfonate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The sulfonate group can act as a leaving group in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly used for nitration reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the reduction of the nitro group.
Sulfonation: Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) are used for sulfonation.
Major Products Formed:
Nitration: Formation of dinitro derivatives.
Reduction: Formation of benzyl 4-aminobenzene-1-sulfonate.
Nucleophilic Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biochemical assays and probes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 4-nitrobenzene-1-sulfonate involves its ability to participate in electrophilic aromatic substitution reactions. The sulfonate group is a strong electron-withdrawing group, which influences the reactivity of the benzene ring. The nitro group also plays a significant role in directing the substitution pattern on the aromatic ring .
Comparison with Similar Compounds
Benzyl 4-aminobenzene-1-sulfonate: Similar structure but with an amine group instead of a nitro group.
Benzyl 4-chlorobenzene-1-sulfonate: Contains a chlorine atom instead of a nitro group.
Benzyl 4-methylbenzene-1-sulfonate: Features a methyl group in place of the nitro group.
Uniqueness: The combination of these functional groups makes it a versatile compound for various synthetic and industrial processes .
Properties
CAS No. |
4028-53-9 |
|---|---|
Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
benzyl 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C13H11NO5S/c15-14(16)12-6-8-13(9-7-12)20(17,18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI Key |
DAZXBAMNNWGCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-2-phenyl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione](/img/structure/B14137616.png)



![2-Methoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14137639.png)
![3-(~2~H_5_)Phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine](/img/structure/B14137643.png)
![N-[2-[2-(4-hydroxyphenyl)ethylcarbamoyl]phenyl]furan-2-carboxamide](/img/structure/B14137648.png)
![Dimethyl 5-({[(1-phenylethyl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate](/img/structure/B14137664.png)

![Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate](/img/structure/B14137675.png)
![1-[3-(Methylphenylamino)phenyl]ethanone](/img/structure/B14137681.png)
![N-[3-(2-Oxo-1-pyrrolidinyl)propyl]-3-(4-pyridinyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14137686.png)


